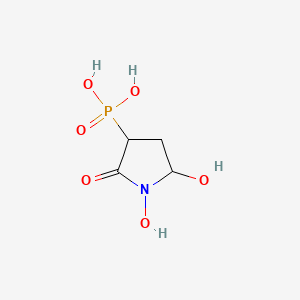
(1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SF2312 is an enolase inhibitor. SF2312 is a phosphonate antibiotic of unknown mode of action produced by the actinomycete Micromonospora, which is active under anaerobic conditions.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
SF2312, a variant of (1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, has been identified as a potent inhibitor of the glycolytic enzyme Enolase. The effectiveness of SF2312 and its analog MethylSF2312 in inhibiting Enolase in both human cancer cells and bacteria was attributed to the specific (3S,5S)-enantiomer binding to the enzyme's active site (Pisaneschi et al., 2019).
Molecular Characterization
The NMR spectra of (hydroxypyridin-3-yl-methyl)phosphonic acid, a related compound, were investigated to understand its structure and behavior. This study highlights the complex chemical nature and potential applications of such compounds in various scientific fields (Chruszcz et al., 2003).
Synthesis of Derivatives
Research has been conducted on synthesizing functionalized derivatives of (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate. These derivatives have potential applications in medicinal chemistry, showcasing the versatile nature of the parent compound (Głowacka et al., 2021).
Quantum Chemical Investigation
A quantum chemical study on related pyrrolidinone compounds provided insights into their electronic properties. Such investigations are crucial for understanding the molecular behavior and potential applications in various scientific areas (Bouklah et al., 2012).
Broad Applications of Phosphonic Acids
Phosphonic acids, a group to which this compound belongs, have diverse applications including drug development, material science, and medical imaging. Their structural analogy to phosphates makes them significant in many research fields (Sevrain et al., 2017).
Propiedades
Número CAS |
107729-45-3 |
|---|---|
Fórmula molecular |
C4H8NO6P |
Peso molecular |
197.08 |
Nombre IUPAC |
(1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid |
InChI |
InChI=1S/C4H8NO6P/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2-3,6,8H,1H2,(H2,9,10,11) |
Clave InChI |
CGWBGDOPBYWJKZ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1O)O)P(=O)(O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SF2312; SF 2312; SF-2312 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
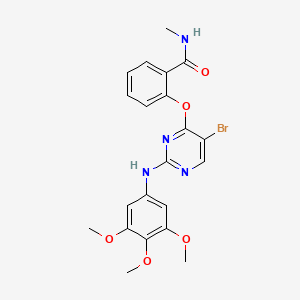
![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)
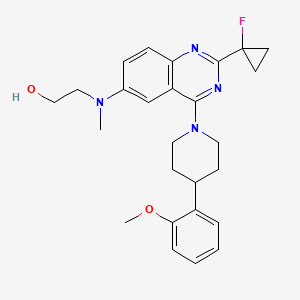


![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)
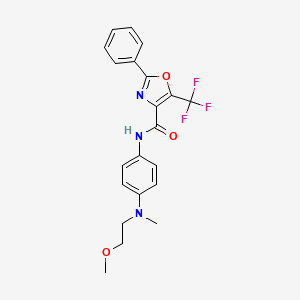

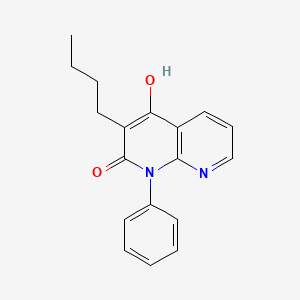
![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)